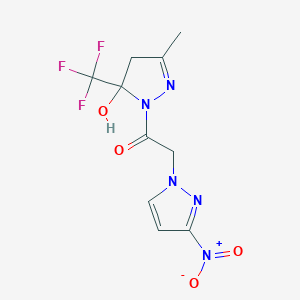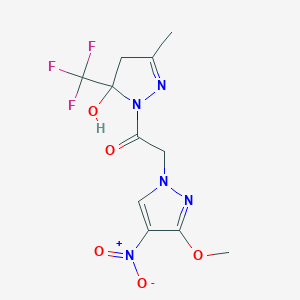![molecular formula C11H11N5O3 B279810 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves the inhibition of enzymes and proteins that are essential for the growth and survival of bacteria, fungi, and cancer cells. This compound has been found to target specific molecular pathways that are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide can induce apoptosis, inhibit cell proliferation, and modulate the immune response. It has also been found to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide in lab experiments include its high potency and selectivity towards specific targets. However, its limitations include its poor solubility in water and the need for further optimization of its pharmacokinetic properties.
Future Directions
1. Investigating the potential of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide as a novel therapeutic agent for the treatment of bacterial and fungal infections.
2. Exploring the use of this compound in combination with other drugs for cancer therapy.
3. Developing new formulations of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide to improve its solubility and bioavailability.
4. Studying the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
Synthesis Methods
The synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves the reaction of 3-nitro-1H-pyrazole with benzoyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under optimized conditions to obtain a high yield of the desired product.
Scientific Research Applications
The potential applications of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide in scientific research are vast. This compound has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been investigated for its potential use in cancer therapy.
properties
Molecular Formula |
C11H11N5O3 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C11H11N5O3/c12-13-11(17)9-3-1-8(2-4-9)7-15-6-5-10(14-15)16(18)19/h1-6H,7,12H2,(H,13,17) |
InChI Key |
GESZQNLGDUQQRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)NN |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)

![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)
